

Application Note: HPLC-MS Analysis of Dehydroadynenerigenin Glucosyldigitaloside

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Compound of Interest

Compound Name: *Dehydroadynenerigenin
glucosyldigitaloside*

Cat. No.: *B15129572*

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Introduction

Dehydroadynenerigenin glucosyldigitaloside is a cardiac glycoside, a class of naturally occurring steroid-like compounds. These compounds are known for their significant effects on heart tissue and are of considerable interest in pharmaceutical research for their potential therapeutic applications, including in oncology. Accurate and sensitive quantification of **Dehydroadynenerigenin glucosyldigitaloside** in various matrices is crucial for preclinical and clinical studies. This application note provides a detailed protocol for the analysis of **Dehydroadynenerigenin glucosyldigitaloside** using High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS), a highly selective and sensitive analytical technique.

Experimental Protocols

Sample Preparation

A robust sample preparation protocol is essential to remove interfering substances and concentrate the analyte of interest. The following is a general procedure for the extraction of cardiac glycosides from plant material or biological matrices.

- Extraction:

- For plant tissues (e.g., leaves, stems), homogenize 1 gram of dried and powdered material with 10 mL of 70% methanol or acetonitrile.
- For biological fluids (e.g., plasma, urine), perform a protein precipitation step by adding 3 volumes of cold acetonitrile to 1 volume of the sample.
- Vortex the mixture for 2 minutes.
- Sonicate the mixture for 30 minutes in a sonicator bath.
- Centrifuge the sample at 10,000 rpm for 10 minutes.
- Collect the supernatant.
- Solid-Phase Extraction (SPE) Cleanup:
 - Condition a C18 SPE cartridge with 5 mL of methanol followed by 5 mL of deionized water.
 - Load the supernatant from the extraction step onto the SPE cartridge.
 - Wash the cartridge with 5 mL of 20% methanol in water to remove polar impurities.
 - Elute the analyte with 5 mL of methanol.
 - Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
 - Reconstitute the residue in 500 µL of the initial mobile phase for HPLC-MS analysis.

HPLC-MS Method

The following parameters are based on established methods for the analysis of similar cardiac glycosides and are expected to provide good chromatographic separation and sensitive detection of **Dehydroadynerigenin glucosyldigitaloside**.^{[1][2]}

HPLC System: A high-performance liquid chromatography system capable of binary gradient elution.

Parameter	Value
Column	C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 1.7 µm particle size)
Mobile Phase A	5 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile
Gradient	0-2 min: 30% B; 2-15 min: 30-80% B; 15-18 min: 80% B; 18-19 min: 80-30% B; 19-22 min: 30% B
Flow Rate	0.3 mL/min
Column Temperature	40°C
Injection Volume	5 µL

Mass Spectrometry System: A tandem mass spectrometer equipped with an electrospray ionization (ESI) source.

Parameter	Value
Ionization Mode	Electrospray Ionization (ESI), Positive
Scan Mode	Multiple Reaction Monitoring (MRM)
Capillary Voltage	3.5 kV
Source Temperature	150°C
Desolvation Temperature	350°C
Cone Gas Flow	50 L/hr
Desolvation Gas Flow	600 L/hr

Data Presentation

The following table summarizes the expected quantitative data for **Dehydroadynenerigenin glucosyldigitaloside** based on its molecular weight and the typical fragmentation patterns of

cardiac glycosides. The exact retention time and MRM transitions should be determined experimentally by infusing a standard of the compound. The limit of detection (LOD) and limit of quantification (LOQ) are representative values for similar compounds analyzed by this method.

[1][2]

Compound	Molecular Formula	Molecular Weight (g/mol)	Expected [M+H] ⁺ (m/z)	Representative MRM Transition (m/z)	Expected Retention Time (min)	Representative LOD (ng/mL)	Representative LOQ (ng/mL)
Dehydroadynenerigin glucosyldigitaloside	C ₃₆ H ₅₂ O ₁₃	692.79	693.3	693.3 → [Aglycone+H] ⁺ and other fragments	8 - 12	0.1	0.5

Note: The MRM transition will involve the precursor ion ([M+H]⁺) and a characteristic product ion. For cardiac glycosides, fragmentation typically involves the sequential loss of sugar moieties and water molecules from the aglycone.

Visualizations

Chemical Structure of Dehydroadynenerigin glucosyldigitaloside

Caption: Chemical structure of **Dehydroadynenerigin glucosyldigitaloside**.

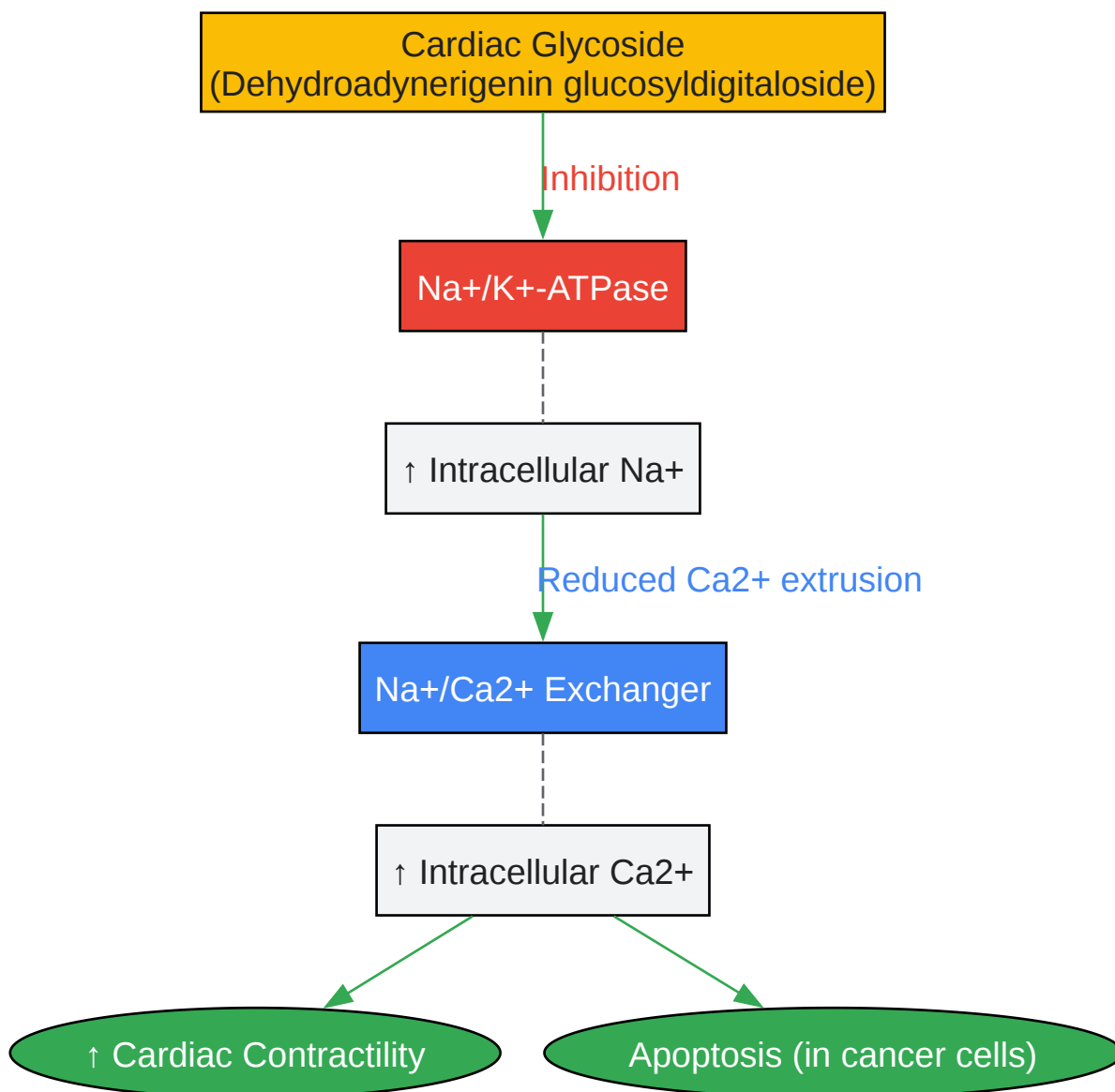
Experimental Workflow



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Caption: HPLC-MS analysis workflow.

Signaling Pathway of Cardiac Glycosides

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Caption: General signaling pathway of cardiac glycosides.

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